molecular formula C15H15NO B13819686 Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- CAS No. 482620-70-2

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-

Katalognummer: B13819686
CAS-Nummer: 482620-70-2
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: MOPFTKDKAKPIIB-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- is an organic compound with the molecular formula C15H15NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 4-[(1R)-1-aminoethyl] group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- typically involves the reaction of an aromatic aldehyde with an amine. One common method is the condensation of 4-[(1R)-1-aminoethyl]benzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar structure but with a dimethylamino group instead of an aminoethyl group.

    Methanone, (4-aminophenyl)phenyl-: Contains an amino group directly attached to the phenyl ring.

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group and a prop-2-yn-1-yloxy group.

Uniqueness

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

482620-70-2

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

[4-[(1R)-1-aminoethyl]phenyl]-phenylmethanone

InChI

InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m1/s1

InChI-Schlüssel

MOPFTKDKAKPIIB-LLVKDONJSA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N

Kanonische SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.